molecular formula C11H11N3OS B286995 4-methyl-N-(3-methylphenyl)-1,2,3-thiadiazole-5-carboxamide

4-methyl-N-(3-methylphenyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No. B286995
M. Wt: 233.29 g/mol
InChI Key: BAQVIZKEXWRJPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(3-methylphenyl)-1,2,3-thiadiazole-5-carboxamide is a thiadiazole derivative that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 4-methyl-N-(3-methylphenyl)-1,2,3-thiadiazole-5-carboxamide is not fully understood. However, it has been shown to exhibit activity against a number of different targets, including enzymes involved in the regulation of cellular processes and receptors involved in the transmission of signals between cells.
Biochemical and Physiological Effects:
4-methyl-N-(3-methylphenyl)-1,2,3-thiadiazole-5-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. These include anti-inflammatory, antioxidant, antitumor, and antiviral activity. Additionally, this compound has been shown to modulate the immune response, regulate apoptosis, and inhibit angiogenesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-methyl-N-(3-methylphenyl)-1,2,3-thiadiazole-5-carboxamide in lab experiments is its wide range of biochemical and physiological effects. This makes it a promising candidate for investigating a variety of different research questions. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further investigation into its mechanism of action.

Future Directions

There are a number of different future directions for research involving 4-methyl-N-(3-methylphenyl)-1,2,3-thiadiazole-5-carboxamide. These include investigating its potential applications in the treatment of cancer, viral infections, and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity. Finally, there is a need for the development of new synthesis methods for this compound that are more efficient and cost-effective.

Synthesis Methods

The synthesis of 4-methyl-N-(3-methylphenyl)-1,2,3-thiadiazole-5-carboxamide can be achieved through a variety of methods, including the reaction of 3-methylbenzoyl chloride with thiosemicarbazide, followed by cyclization with methyl iodide. Other methods involve the reaction of 3-methylbenzohydrazide with carbon disulfide and subsequent cyclization with methyl iodide.

Scientific Research Applications

4-methyl-N-(3-methylphenyl)-1,2,3-thiadiazole-5-carboxamide has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.

properties

Molecular Formula

C11H11N3OS

Molecular Weight

233.29 g/mol

IUPAC Name

4-methyl-N-(3-methylphenyl)thiadiazole-5-carboxamide

InChI

InChI=1S/C11H11N3OS/c1-7-4-3-5-9(6-7)12-11(15)10-8(2)13-14-16-10/h3-6H,1-2H3,(H,12,15)

InChI Key

BAQVIZKEXWRJPY-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(N=NS2)C

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(N=NS2)C

Origin of Product

United States

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